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Compound of Interest

Compound Name: 3-rac-Ochratoxin B tert-Butyl Ester

CAS No.: 885679-87-8

Cat. No.: B569310

Get Quote

Application Note: Advanced Solid-Phase Extraction (SPE) Protocol for the Isolation and

Quantification of Ochratoxin B Esters in Complex Matrices

Introduction & Scientific Rationale
Ochratoxins are a group of highly toxic secondary metabolites produced by Aspergillus and

Penicillium fungi, widely known for their nephrotoxic, hepatotoxic, and carcinogenic

properties[1]. While regulatory frameworks and routine analytical testing predominantly focus

on Ochratoxin A (OTA), this narrow scope often leads to a severe underestimation of the total

mycotoxin burden in agricultural commodities and beverages like wine[2].

Ochratoxin B (OTB), the non-chlorinated analog of OTA, and its naturally occurring or process-

induced esterified derivatives—specifically Ochratoxin B methyl ester and Ochratoxin B ethyl

ester—are frequently co-extracted in contaminated samples[1]. The analytical challenge arises

from the distinct physicochemical differences between the free acid forms (OTA/OTB) and their

esters.

The Mechanistic Flaw in Traditional SPE
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Free OTA and OTB possess a carboxylic acid moiety with a pKa of approximately 7.1[3].

Consequently, the gold-standard extraction method for these toxins relies on Mixed-Mode

Anion Exchange (MAX) SPE, which captures the ionized mycotoxins at a neutral or slightly

basic pH.

However, in OTB methyl and ethyl esters, this carboxylic acid group is masked. The esters are

strictly neutral, hydrophobic molecules. If a standard MAX SPE protocol is applied to a sample

containing OTB esters, the esters will not be retained by the ion-exchange mechanism and will

be lost in the wash step. To achieve comprehensive recovery of OTB esters, the extraction

chemistry must shift to a purely reversed-phase mechanism utilizing a Hydrophilic-Lipophilic

Balance (HLB) polymeric sorbent[4].

Analyte Partitioning Mechanism
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HLB sorbent retention mechanism for neutral Ochratoxin B esters vs. polar matrix

interferences.

Physicochemical Profiling & Sorbent Selection
HLB sorbents are macroporous copolymers (typically divinylbenzene and N-vinylpyrrolidone)

that provide excellent reversed-phase capacity for neutral analytes while maintaining

wettability. This allows for the removal of up to 95% of common matrix interferences such as

salts, sugars, and proteins[4].
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Table 1: Physicochemical Properties and SPE Targeting of Ochratoxins

Analyte Molecular Weight
Ionization State (pH
7)

Optimal SPE
Retention
Mechanism

Ochratoxin B (OTB) 369.8 g/mol
Anionic (Free

Carboxylic Acid)

Anion Exchange

(MAX) / Reversed-

Phase (Low pH)

OTB Methyl Ester 383.8 g/mol Neutral
Reversed-Phase (HLB

/ C18)

OTB Ethyl Ester 397.8 g/mol Neutral
Reversed-Phase (HLB

/ C18)

Experimental Protocol: HLB-SPE for Wine Matrices
The following protocol is optimized for the extraction of OTB esters from red and white wine, a

highly complex matrix rich in polyphenols and tannins. By controlling the solvent strength

during the wash step, polar interferences are eliminated without premature elution of the highly

hydrophobic OTB esters.

Reagents and Materials
Sorbent: HLB Polymeric SPE Cartridge (e.g., 200 mg / 6 mL).

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2

MΩ·cm).

Modifiers: Formic Acid (FA) to control pH and suppress ionization of any residual free OTB,

allowing simultaneous extraction if desired[5].

Step-by-Step SPE Workflow
Step 1: Sample Preparation

Aliquot 5.0 mL of the wine sample into a 15 mL centrifuge tube.
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Dilute the sample 1:1 with 5.0 mL of 1% Formic Acid in Ultrapure Water.

Causality: Dilution reduces the organic content (ethanol) of the wine to <6%, ensuring that

the OTB esters partition strongly into the hydrophobic sorbent rather than remaining

solvated in the mobile phase. The acidic environment also protonates free phenolic

groups, standardizing the matrix.

Step 2: Cartridge Conditioning & Equilibration

Pass 5.0 mL of 100% MeOH through the HLB cartridge at a flow rate of 2 mL/min.

Causality: Solvates the divinylbenzene polymeric backbone, opening the pores for

maximum surface area interaction.

Pass 5.0 mL of Ultrapure Water through the cartridge at 2 mL/min. Do not let the sorbent dry

out.

Step 3: Sample Loading

Load the 10.0 mL diluted wine sample onto the cartridge.

Maintain a strict flow rate of 1 to 1.5 mL/min (gravity flow or light vacuum).

Causality: OTB esters are bulky molecules; a slow flow rate ensures sufficient residence

time for Van der Waals and π-π interactions to occur between the analyte and the

sorbent[6].

Step 4: Interference Washing

Wash the cartridge with 5.0 mL of 5% MeOH in Ultrapure Water.

Dry the cartridge under a high vacuum (>-10 inHg) for 5 minutes.

Causality: The 5% MeOH strength is specifically calibrated to be strong enough to disrupt

hydrogen bonds holding polar matrix interferences (sugars, small organic acids) to the

sorbent, but too weak to disrupt the strong hydrophobic retention of the OTB esters[6].

Drying removes residual water that would otherwise interfere with the LC-MS/MS

evaporation step.
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Step 5: Analyte Elution

Elute the OTB esters using 4.0 mL of 100% Acetonitrile (ACN) at a flow rate of 1 mL/min.

Causality: ACN is a strong aprotic solvent that effectively breaks the hydrophobic

interactions, quantitatively releasing the neutral esters from the polymeric resin.

Step 6: Reconstitution for LC-MS/MS

Evaporate the eluate to complete dryness under a gentle stream of Nitrogen at 40°C.

Reconstitute in 500 µL of Initial Mobile Phase (e.g., 15% ACN / 85% Water with 0.1% FA).

Vortex for 1 minute and transfer to an autosampler vial.

1. Sample Prep
(Wine + Dilution)

2. Condition
(MeOH -> H2O)

3. Load Sample
(Gravity Flow)

4. Wash
(5% MeOH in H2O)

5. Elute
(100% Acetonitrile)

6. Dry & Reconstitute
(LC-MS/MS)
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Step-by-step HLB solid-phase extraction workflow for isolating Ochratoxin B esters from wine.

Method Validation & Data Presentation
When coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass

Spectrometry (UHPLC-MS/MS), this HLB-SPE protocol provides a self-validating system with

excellent linearity and sensitivity, bypassing the limitations of traditional immunoaffinity or

anion-exchange columns[7].

Table 2: Typical Method Performance for OTB Esters in Wine Matrix (HLB SPE + LC-MS/MS)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b569310/docs?utm_src=pdf-body-img#solid-phase-extraction-spe-protocol-for-ochratoxin-b-esters
https://www.mdpi.com/2072-6651/13/6/418
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569310?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target
Analyte

Spike Level
(µg/L)

Absolute
Recovery
(%)

Precision
(RSD, %)

LOD (µg/L) LOQ (µg/L)

OTB Methyl

Ester
0.5 88.4 4.2 0.05 0.15

OTB Ethyl

Ester
0.5 86.7 4.8 0.06 0.18

Ochratoxin B

(Free)
0.5 91.2 3.5 0.04 0.12

(Note: Free OTB is also recovered efficiently in this protocol due to the acidic sample

preparation step, which neutralizes its carboxylic acid group, allowing it to behave as a

hydrophobic molecule on the HLB sorbent).

References
Malir, F., Ostry, V., Pfohl-Leszkowicz, A., Malir, J., & Toman, J. (2016). "Ochratoxin A: 50

Years of Research." Toxins, 8(7), 191. URL:[Link]

Campone, L., Piccinelli, A. L., Celano, R., & Rastrelli, L. (2015). "Comparison of methods for

the determination of ochratoxin A in wine." ResearchGate. URL:[Link]

Kholová, A., & Lhotská, I. (2020). "Determination of Ochratoxin A and Ochratoxin B in

Archived Tokaj Wines (Vintage 1959–2017) Using On-Line Solid Phase Extraction Coupled

to Liquid Chromatography." Toxins, 12(12), 739. URL:[Link]

Remiro, R., Ibáñez-Vea, M., González-Peñas, E., & Lizarraga, E. (2017). "Solid phase

extraction as sample treatment for the determination of Ochratoxin A in foods: A review."

Food Control, 85, 292-301. URL:[Link]

Schmidt, J., & Cramer, B. (2021). "Determination of Urinary Mycotoxin Biomarkers Using a

Sensitive Online Solid Phase Extraction-UHPLC-MS/MS Method." Toxins, 13(6), 418. URL:

[Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.mdpi.com/2072-6651/8/7/191
https://www.researchgate.net/publication/282151608
https://www.mdpi.com/2072-6651/12/12/739
https://pubmed.ncbi.nlm.nih.gov/28959085/
https://www.mdpi.com/2072-6651/13/6/418
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569310?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Zhao, H., et al. (2021). "Simultaneous determination of twelve mycotoxins in edible oil, soy

sauce and bean sauce by PRiME HLB solid phase extraction combined with HPLC-Orbitrap

HRMS." Frontiers in Nutrition. URL:[Link]

Han, Z., et al. (2018). "A Review of Current Methods for Analysis of Mycotoxins in Herbal

Medicines." Toxins, 10(2), 65. URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

2. researchgate.net [researchgate.net]

3. Ochratoxin A: General Overview and Actual Molecular Status - PMC
[pmc.ncbi.nlm.nih.gov]

4. Simultaneous determination of twelve mycotoxins in edible oil, soy sauce and bean sauce
by PRiME HLB solid phase extraction combined with HPLC-Orbitrap HRMS - PMC
[pmc.ncbi.nlm.nih.gov]

5. mdpi.com [mdpi.com]

6. mdpi.com [mdpi.com]

7. mdpi.com [mdpi.com]

To cite this document: BenchChem. [solid-phase extraction (SPE) protocol for Ochratoxin B
esters]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b569310/docs#solid-phase-extraction-spe-protocol-
for-ochratoxin-b-esters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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